molecular formula C38H45N5O7 B2389158 Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester CAS No. 1137026-67-5

Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester

Cat. No.: B2389158
CAS No.: 1137026-67-5
M. Wt: 683.806
InChI Key: GWDHGKMDWNQPCN-NGQVCNFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester (CAS: 1137026-67-5) is a structurally intricate molecule designed for specialized applications, likely in pharmaceutical development . Key features include:

  • Methyl ester group: Enhances membrane permeability and metabolic stability.
  • tert-Butoxycarbonyl (Boc)-protected amine: Common in peptide synthesis to prevent unwanted side reactions during drug formulation .
  • Aminocarbonyl-substituted aromatic ring: May facilitate target binding via hydrogen bonding or π-π interactions.
  • Methoxy group: Modulates electronic and steric properties, influencing bioavailability .

Properties

IUPAC Name

methyl 5-[[[(2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O7/c1-22-16-27(33(39)44)17-23(2)28(22)19-30(42-37(47)50-38(4,5)6)35(45)43(21-25-14-15-32(48-7)29(18-25)36(46)49-8)24(3)34-40-20-31(41-34)26-12-10-9-11-13-26/h9-18,20,24,30H,19,21H2,1-8H3,(H2,39,44)(H,40,41)(H,42,47)/t24-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDHGKMDWNQPCN-NGQVCNFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC)C(C)C3=NC=C(N3)C4=CC=CC=C4)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)NC(=O)OC(C)(C)C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester (CAS No. 1137026-67-5), exhibits promising pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes several functional groups:

PropertyValue
Molecular FormulaC38H45N5O7
Boiling Point878.6 ± 65.0 °C (Predicted)
Density1.220 ± 0.06 g/cm³ (Predicted)
pKa10.83 ± 0.46 (Predicted)

This structure contributes to its biological activity, particularly its interaction with various biological targets.

Research indicates that this compound acts as an opioid receptor modulator , specifically a mu receptor agonist and delta receptor antagonist. This dual action suggests potential therapeutic applications in managing conditions such as irritable bowel syndrome and pain management . The compound's ability to modulate opioid receptors is critical for its analgesic properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of benzoic acid derivatives. Specifically, compounds similar to the one under review have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 . This suggests that the compound may be beneficial in treating inflammatory and autoimmune disorders.

Inhibition of IL-15 Activity

The compound has been identified as a potential inhibitor of IL-15, a cytokine involved in various inflammatory responses. The structural features of benzoic acid derivatives allow them to effectively inhibit IL-15Rα interactions, thereby reducing IL-15 activity . This mechanism is particularly relevant in the context of chronic inflammatory diseases.

Study on Opioid Receptor Modulation

A study conducted on the effects of benzoic acid derivatives on opioid receptors demonstrated significant analgesic effects in animal models. The results indicated that the compound could effectively reduce pain responses without the typical side effects associated with traditional opioids .

Clinical Implications

In a clinical setting, the use of this compound could provide a new avenue for patients suffering from chronic pain or inflammatory conditions. Its dual action on opioid receptors may offer a safer alternative to existing treatments, potentially reducing the risk of addiction and side effects commonly associated with opioid therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzoic acid esters is provided below, highlighting differences in substituents, molecular weight, and applications:

Compound Name (CAS) Key Substituents Molecular Weight Potential Applications References
Target Compound (1137026-67-5) Boc-amino, aminocarbonyl, phenylimidazole, methoxy ~694.78 (calc) Enzyme inhibition, drug development
Benzoic acid, 2-methoxy-, methyl ester 2-methoxy 166.17 NSAID, preservative
Methylparaben (99-76-3) 4-hydroxy, methyl ester 152.15 Cosmetic/pharmaceutical preservative
Benzoic acid methyl ester (93-58-3) Simple ester 136.15 Food preservation, fragrance
Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester (918943-21-2) Nitrobenzoyl amino, 2-hydroxy 316.27 Synthetic intermediate, antimicrobial research
4-(1-Amino-2-Boc-aminoethyl)-benzoic acid methyl ester (939760-52-8) Boc-aminoethyl, methyl ester 294.35 Prodrug design, solubility enhancement

Key Comparative Insights:

Structural Complexity vs. Simplicity :

  • The target compound’s phenylimidazole and Boc-protected amine groups distinguish it from simpler esters like methylparaben or plain benzoic acid methyl ester. These features likely enhance its specificity for biological targets (e.g., enzymes or receptors) .
  • In contrast, methylparaben (99-76-3) lacks functionalized substituents, limiting its use to preservative roles .

Therapeutic vs. Non-Therapeutic Applications: The target compound aligns with advanced drug development due to its imidazole moiety and Boc group, which are absent in NSAID-like derivatives (e.g., 2-methoxybenzoic acid methyl ester) . Compounds like Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester (918943-21-2) share nitro/amino groups but lack imidazole functionality, suggesting divergent biological targets .

Metabolic Stability :

  • The Boc group in the target compound may improve stability during synthesis and in vivo delivery, a feature absent in simpler esters like those found in fermented foods (e.g., benzoic acid methyl ester in ) .

Research Findings and Data

Competing Derivatives:

  • Methyl 4-[1-amino-2-Boc-aminoethyl]benzoate (939760-52-8): Shares Boc protection but lacks imidazole, indicating divergent synthetic goals (e.g., prodrug vs. direct enzyme inhibition) .

Q & A

Basic: How can the stereochemical integrity of this compound be verified during synthesis?

Methodological Answer:

  • Techniques : Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric purity.
  • Data Cross-Validation : Compare retention times or optical rotations with synthetic intermediates (e.g., tert-butoxycarbonyl (Boc)-protected precursors) .
  • Example Workflow :
    • Step 1 : Synthesize intermediates with defined stereochemistry (e.g., (2S)- and (1S)-configured moieties).
    • Step 2 : Analyze intermediates via 1H^{1}\text{H}-NMR coupling constants to detect diastereomeric splitting .
    • Step 3 : Validate final product using X-ray crystallography if single crystals are obtainable .

Advanced: What strategies mitigate racemization during the coupling of imidazole and benzoic acid derivatives?

Methodological Answer:

  • Reaction Optimization :
    • Use low-temperature coupling agents (e.g., HATU/DIPEA at 0–4°C) to minimize base-induced epimerization .
    • Employ orthogonal protecting groups (e.g., Boc for amines) to stabilize reactive centers .
  • Kinetic Monitoring : Track reaction progress via LC-MS to identify racemization-prone steps. For example, the methyl ester group may hydrolyze under basic conditions, requiring pH control (pH 6–7) .

Basic: Which spectroscopic methods are critical for characterizing this compound’s purity?

Methodological Answer:

Technique Key Data Purpose
1H^{1}\text{H}-NMR δ 7.2–8.1 ppm (aromatic H), δ 3.7 ppm (OCH3_3)Confirm substitution pattern and methoxy group
13C^{13}\text{C}-NMR δ 170–175 ppm (ester C=O), δ 165 ppm (amide C=O)Verify ester/amide bond formation
ESI-MS m/z 600–650 [M+H]+^+ (exact mass-dependent)Validate molecular ion and fragmentation pattern
  • Reference Standards : Compare with published spectra of structurally related Boc-protected benzoic acid derivatives .

Advanced: How can density functional theory (DFT) predict this compound’s reactivity in catalytic systems?

Methodological Answer:

  • Computational Workflow :
    • Optimize geometry using B3LYP/6-31G(d) to model electronic states .
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
    • Simulate interaction with catalytic surfaces (e.g., Pd/C for hydrogenation) using COSMO-RS solvation models.
  • Validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

Methodological Answer:

  • Step 1 : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted imidazole precursors .
  • Step 2 : Apply reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate diastereomers .
  • Step 3 : Recrystallize from ethanol/water to achieve >98% purity (validate via melting point and DSC) .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic conditions?

Methodological Answer:

  • Stability Testing :
    • Expose the compound to trifluoroacetic acid (TFA)/DCM (1:99 v/v) and monitor Boc deprotection via 1H^{1}\text{H}-NMR (loss of δ 1.4 ppm tert-butyl signal) .
    • Compare half-life (t1/2_{1/2}) of Boc-protected vs. unprotected analogs under identical conditions.
  • Mitigation Strategies :
    • Replace Boc with acid-stable groups (e.g., acetyl) if decomposition occurs within 1 hour .

Basic: What analytical standards are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • Internal Standards : Use deuterated analogs (e.g., benzoic acid-d5_5 methyl ester) to correct for matrix effects in LC-MS/MS .
  • Calibration Curve : Prepare 0.1–100 µg/mL solutions in PBS/plasma (r2^2 > 0.99 required) .
  • Quality Control : Include NIST-traceable reference materials for inter-laboratory reproducibility .

Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50​ variability) be resolved in enzyme inhibition assays?

Methodological Answer:

  • Experimental Design :
    • Use a standardized assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT) to minimize ionic strength effects .
    • Validate enzyme activity with a positive control (e.g., SAHA for HDAC inhibition).
  • Data Analysis :
    • Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} with 95% confidence intervals.
    • Statistically compare replicates via one-way ANOVA (p < 0.05 significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.